N-(3-chloro-2-methylphenyl)-2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a structurally complex molecule featuring:
- A tetrahydropyridinone core (6-oxo-1,4,5,6-tetrahydropyridin-2-yl), which provides a partially saturated heterocyclic scaffold.
- Thioacetamide linkage (2-((...)thio)acetamide), enabling sulfur-based interactions and metabolic stability.
- 2-Fluorophenyl group: Introduces electron-withdrawing effects and modulates solubility. Cyano group (3-cyano): Stabilizes the tetrahydropyridinone ring via electron withdrawal and may enhance binding affinity.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S/c1-12-16(22)6-4-8-18(12)25-20(28)11-29-21-15(10-24)14(9-19(27)26-21)13-5-2-3-7-17(13)23/h2-8,14H,9,11H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXKOUEHZGONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted phenyl group, a tetrahydropyridine moiety, and a cyano group. The molecular formula is , indicating its diverse functional groups which contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in various biological pathways. For instance, it has been suggested to interact with the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress and inflammation. Inhibitors of this pathway are often explored for their therapeutic potential in treating inflammatory diseases and cancer .
Biological Activities
- Antimicrobial Activity : Some studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of tetrahydropyridine have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : The compound's ability to inhibit MAPK pathways suggests potential anticancer properties. MAPK inhibitors are being researched for their roles in halting tumor growth and metastasis .
- Neuroprotective Effects : There is emerging evidence that compounds targeting glutamate receptors can provide neuroprotection in models of neurodegenerative diseases. This compound may share similar properties due to its structural features that allow interaction with neurotransmitter systems .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of related compounds against various pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against E. coli and S. aureus, suggesting that modifications in the chemical structure can enhance antimicrobial activity.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | 15 mm | 20 mm |
| Compound B | 18 mm | 25 mm |
| N-(3-chloro-2-methylphenyl)... | 17 mm | 22 mm |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in breast cancer cells (MCF-7) when compared to control groups. The IC50 value was determined to be approximately 30 µM.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its pharmacokinetic properties and potential therapeutic applications:
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(3-chloro-2-methylphenyl)-2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide typically involves multi-step reactions that integrate various chemical methodologies. The compound is derived from a combination of chloroacetyl derivatives and thioamide formation techniques. The synthesis pathway can be summarized as follows:
- Formation of Thioamide : The initial step involves the reaction of a 3-cyano derivative with 2-fluorophenyl compounds under acidic conditions to yield a thioamide intermediate.
- Chlorination and Acetylation : Subsequent chlorination introduces the chloro group at the 3-position of the phenyl ring, followed by acetamide formation through acylation reactions.
The biological activity of this compound has been investigated in various studies:
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structural motifs have demonstrated effective inhibition against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Chromobacterium violaceum .
Antitumor Activity
Studies have shown that compounds containing the tetrahydropyridine moiety possess cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Therapeutic Applications
The diverse biological activities suggest several therapeutic applications for this compound:
a. Antibacterial Agents
Given its promising antibacterial properties, this compound can be developed into a new class of antibiotics targeting resistant bacterial strains.
b. Anticancer Drugs
The antitumor activity indicates potential use in cancer therapy, particularly for types where current treatments are ineffective or cause significant side effects.
c. Neurological Disorders
Preliminary studies suggest that derivatives may also interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as Alzheimer's disease .
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of compounds related to this compound:
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The 3-chloro-2-methylphenyl group undergoes nucleophilic aromatic substitution under alkaline conditions. For example:
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Reaction with hydroxide ions yields hydroxylated derivatives at the meta-position relative to the methyl group.
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Amination reactions using ammonia or primary amines require catalytic copper(I) oxide at 120–140°C.
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (10% aq.) | Reflux, 6 h | 3-hydroxy-2-methylphenyl analog | 72% | |
| Benzylamine | Cu₂O, DMF, 130°C, 8 h | N-benzyl-3-amino-2-methylphenyl | 58% |
Oxidation of the Thioether Group
The sulfur atom in the thioacetamide moiety is susceptible to oxidation:
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Controlled oxidation with H₂O₂ in acetic acid produces the sulfoxide derivative.
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Strong oxidation with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone.
Key Data :
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Sulfoxide formation: 85% yield (0°C, 2 h).
-
Sulfone formation: 92% yield (room temperature, 12 h).
Cyano Group Transformations
The cyano group at position 3 of the tetrahydropyridinone ring participates in:
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Acidic hydrolysis (H₂SO₄/H₂O, reflux) to yield a primary amide.
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Reduction with LiAlH₄ to form a primary amine, which can further react with carbonyl compounds .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M H₂SO₄, 100°C, 4 h | 3-carbamoyl derivative | 68% | |
| Reduction | LiAlH₄, THF, 0°C, 1 h | 3-aminomethyltetrahydropyridinone | 51% |
Ring-Opening Reactions of the Tetrahydropyridinone Core
Under strongly acidic (HCl/EtOH) or basic (NaOH/EtOH) conditions, the tetrahydropyridinone ring undergoes cleavage:
-
Acid-mediated ring opening generates a linear thioamide intermediate.
-
Base-induced degradation forms a disulfide-linked dimeric structure.
Mechanistic Insight :
Protonation at the carbonyl oxygen destabilizes the ring, leading to C–N bond cleavage.
Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring
The electron-withdrawing fluorine atom directs electrophiles to the para-position:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (90%), 50°C, 3 h | 4-nitro-2-fluorophenyl derivative | 63% | |
| Sulfonation | SO₃, H₂SO₄, 0°C, 2 h | 4-sulfo-2-fluorophenyl derivative | 78% |
Condensation Reactions Involving the Acetamide Moiety
The secondary amide group reacts with:
-
Aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff bases .
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Isocyanates (e.g., phenyl isocyanate) to produce urea-linked derivatives.
Example :
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
-
C–S bond cleavage at the thioacetamide linkage, yielding a free thiol and acetamide fragment.
-
Cyano group isomerization to isonitrile under inert atmospheres.
Metal-Catalyzed Cross-Couplings
The 2-fluorophenyl group participates in Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh₃)₄ :
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs share key motifs but differ in substituents and heterocyclic cores (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The target compound’s 2-fluorophenyl group may improve solubility compared to chlorophenyl analogs (e.g., ) due to fluorine’s smaller size and lower hydrophobicity .
Key Observations :
- Reaction Efficiency: achieved 85% yield in 30 minutes using ethanol and sodium acetate, suggesting similar conditions could apply to the target compound .
- Solvent Systems: Ethanol and acetonitrile are common; the former may favor crystallization, while the latter accelerates reactivity .
Pharmacological and Physicochemical Properties
Substituents critically influence bioactivity and stability:
- Fluorophenyl Group : Compared to chlorophenyl (), fluorine’s electronegativity may reduce off-target interactions while maintaining potency .
- Tetrahydropyridinone Core: Unlike pyrimidinones () or quinoxalines (), this partially saturated core may enhance conformational flexibility, improving binding to dynamic enzyme sites .
- Cyanophenyl Analog (): The trifluoromethyl group in this compound increases metabolic stability compared to the target’s fluorophenyl, but may reduce solubility .
Lumping Strategy for Analog Analysis
As per , compounds with shared scaffolds (e.g., thioacetamide linkage, N-aryl groups) can be grouped for property prediction. For example:
- Hydrophobic substituents (chloro-, methylphenyl) correlate with increased logP values.
- Electron-withdrawing groups (cyano, fluoro) stabilize heterocyclic cores and enhance resistance to oxidative metabolism .
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed using spectroscopic and computational methods?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl, chloro-methylphenyl groups) and thioacetamide connectivity. IR spectroscopy can validate the carbonyl (C=O) and cyano (C≡N) groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular formula accuracy and fragmentation patterns .
- Computational Modeling : Density Functional Theory (DFT) calculations predict HOMO-LUMO gaps and molecular electrostatic potential (MESP) to correlate with reactivity and intermolecular interactions .
Q. What synthetic routes are reported for structurally related thioacetamide derivatives?
- Key Steps :
- Substitution Reactions : Alkaline conditions for introducing pyridylmethoxy groups via nucleophilic aromatic substitution (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) .
- Reduction : Iron powder in acidic media reduces nitro intermediates to anilines, critical for subsequent condensation .
- Condensation : Cyanoacetic acid reacts with aniline derivatives under condensing agents (e.g., DCC) to form acetamide linkages .
Advanced Research Questions
Q. How can synthetic by-products be identified and resolved during the preparation of this compound?
- Analytical Strategies :
- Chromatography : Use reverse-phase HPLC or TLC to separate isomers (e.g., regioisomers from thioether formation) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural features, such as stereochemistry at the tetrahydropyridinone ring .
Q. What strategies enhance the compound's biological activity through structural modification?
- Functional Group Engineering :
- Pyridine Ring Modifications : Introduce sulfone or phosphonate groups to improve solubility and target binding (e.g., kinase inhibition) .
- Thioether Linkage Replacement : Substitute sulfur with sulfoxide/sulfone to alter electronic properties and metabolic stability .
Q. How do computational models predict the compound's interaction with biological targets?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., cytochrome P450 or kinase domains). Focus on hydrogen bonding (acetamide NH) and π-π stacking (fluorophenyl group) .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residue interactions .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes?
- Critical Factors :
- Reagent Equivalents : uses 12 equivalents of Vilsmeier-Haack reagent for formylation, while higher temperatures in reduce yields due to side reactions .
- Protection Strategies : N-protected intermediates (e.g., in ) prevent unwanted cyclization, improving yield consistency .
Methodological Tables
| Spectroscopic Data | Key Peaks | Reference |
|---|---|---|
| -NMR | δ 7.8–8.2 (fluorophenyl), δ 2.3 (CH3) | |
| IR | 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
